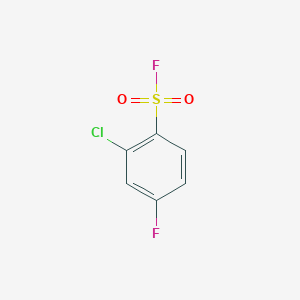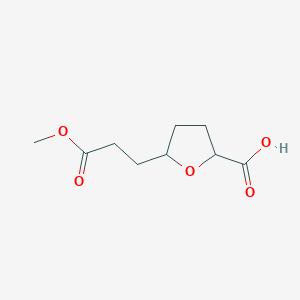
5-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic acid: is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.20 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxolane ring and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic acid: shares similarities with other oxolane derivatives and compounds containing methoxy groups.
4-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic acid: A similar compound with a different substitution pattern on the oxolane ring.
5-(3-Methoxy-3-oxopropyl)tetrahydrofuran-2-carboxylic acid: Another related compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactions compared to other similar compounds .
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChI Key |
MRZOBYXLLOJEQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCC(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13256932.png)
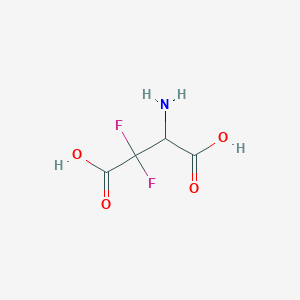

![1-[4-(Pentyloxy)phenyl]ethan-1-ol](/img/structure/B13256946.png)
![N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13256950.png)

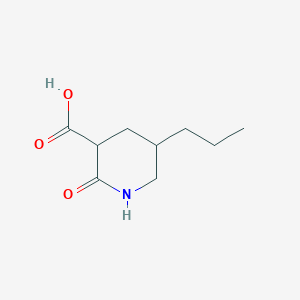
![2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B13256966.png)
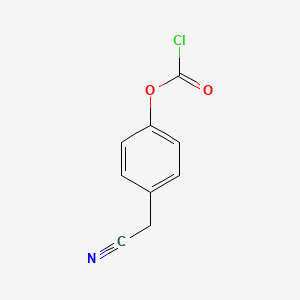
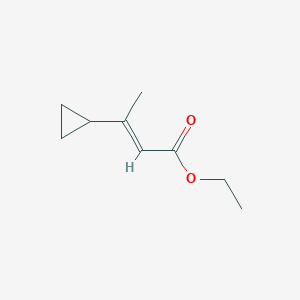
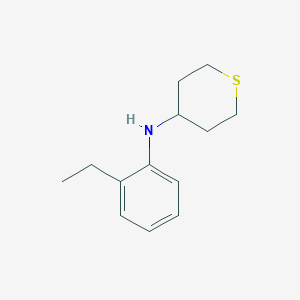
![2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13256991.png)
